

3-Morpholin-4-ylbenzonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Morpholin-4-ylbenzonitrile

Cat. No.: B1588264

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An In-Depth Technical Guide to 3-Morpholin-4-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Morpholin-4-ylbenzonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering a technical resource for professionals in drug discovery and development.

Chemical Identity and Properties

3-Morpholin-4-ylbenzonitrile is an aromatic compound featuring a benzonitrile core substituted with a morpholine ring at the meta-position. The morpholine moiety, a common heterocycle in drug molecules, is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor in biological systems.

Table 1: Physicochemical Properties of **3-Morpholin-4-ylbenzonitrile**

Property	Value	Source
CAS Number	706055-68-7	PubChem
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	PubChem
Molecular Weight	188.23 g/mol	PubChem
Monoisotopic Mass	188.09496 Da	PubChem
Appearance	Not specified (likely solid)	-
Predicted XlogP	1.1	PubChem

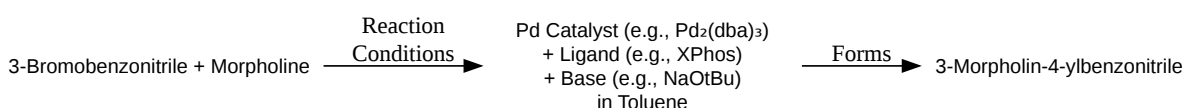
Synthesis of 3-Morpholin-4-ylbenzonitrile

The synthesis of **3-Morpholin-4-ylbenzonitrile** is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous N-aryl amines, two primary routes are highly plausible: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Proposed Synthesis Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1] This reaction typically involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

Reaction Scheme:



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Caption: Proposed Buchwald-Hartwig synthesis of **3-Morpholin-4-ylbenzonitrile**.

Detailed Protocol:

- **Reaction Setup:** To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- **Reagent Addition:** Under the inert atmosphere, add a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and anhydrous toluene.
- **Nucleophile Addition:** Add morpholine (1.1-1.3 eq) via syringe.
- **Reaction:** Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by coordination of the amine and reductive elimination to form the desired C-N bond. The phosphine ligand is crucial for stabilizing the palladium species and promoting the catalytic cycle. The base is required to deprotonate the amine, making it a more potent nucleophile.

Alternative Synthesis Route: Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution is a viable alternative, particularly if the benzonitrile ring is activated by a strongly electron-withdrawing group ortho or para to a suitable leaving group (like fluorine).^{[2][3]} For 3-fluorobenzonitrile, while the nitrile group is electron-withdrawing, its meta-position provides less activation, potentially requiring more forcing conditions.

Reaction Scheme:

Caption: Proposed SNAr synthesis of **3-Morpholin-4-ylbenzonitrile**.

Detailed Protocol:

- **Reaction Setup:** In a sealed tube or a flask equipped with a reflux condenser, combine 3-fluorobenzonitrile (1.0 eq) with an excess of morpholine (2-5 eq), which can also act as the solvent and base.
- **Reaction:** Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours to days. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After cooling, dilute the reaction mixture with water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.
- **Purification:** Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via recrystallization or column chromatography.

Causality: The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex.^[2] High temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring, especially when the activating group is in the meta position.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **3-Morpholin-4-ylbenzonitrile** are not widely reported, its structural motifs are prevalent in numerous biologically active compounds.

- **Benzonitrile Moiety:** The benzonitrile group is a key pharmacophore in a range of pharmaceuticals.^[2] It can act as a hydrogen bond acceptor and is present in drugs like the aromatase inhibitor letrozole, used in breast cancer treatment.^[2] Benzonitrile derivatives have also been investigated for their potential as antitumor agents.
- **Morpholine Moiety:** The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic profile of a drug candidate. Its presence can improve aqueous solubility, metabolic stability, and overall drug-like properties.

Morpholine derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.^[4]

Given these precedents, **3-Morpholin-4-ylbenzonitrile** serves as a valuable scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure could be explored in the context of kinase inhibitors, GPCR ligands, or other target classes where N-aryl morpholine substructures are known to be active. For instance, quinazolinone derivatives containing a methyl-benzonitrile moiety have been investigated as DPP-4 inhibitors for diabetes treatment.^[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Morpholin-4-ylbenzonitrile** is not readily available. However, based on the data for structurally related compounds such as 3-fluorobenzonitrile and morpholine itself, the following precautions are advised.

Table 2: General Hazard Information and Handling Precautions

Hazard Class	Precautionary Statements
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation	May cause skin irritation.
Eye Irritation	May cause serious eye irritation.
Respiratory Irritation	May cause respiratory irritation.

Handling and Storage:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

3-Morpholin-4-ylbenzonitrile is a chemical entity with significant potential as a building block in the development of novel therapeutics and functional materials. While detailed characterization and biological evaluation are still emerging, its synthesis is achievable through established and robust methodologies like the Buchwald-Hartwig amination. The combination of the pharmacologically relevant morpholine ring and the versatile benzonitrile group makes this compound a compelling scaffold for further investigation by researchers and scientists in the field of drug development.

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